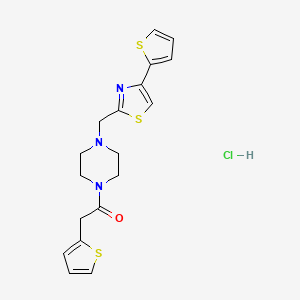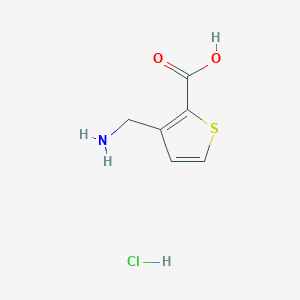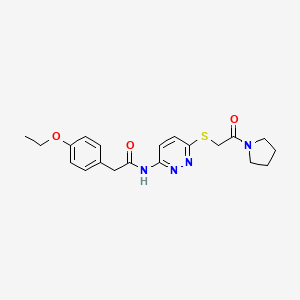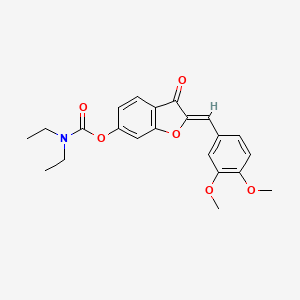![molecular formula C11H10F3NO3 B2796702 4-Oxo-4-{[4-(trifluoromethyl)phenyl]amino}butanoic acid CAS No. 881987-44-6](/img/structure/B2796702.png)
4-Oxo-4-{[4-(trifluoromethyl)phenyl]amino}butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Oxo-4-{[4-(trifluoromethyl)phenyl]amino}butanoic acid” is a chemical compound with the CAS Number: 58457-56-0 . It has a molecular weight of 246.19 . It is usually in powder form .
Molecular Structure Analysis
The Inchi Code for “4-Oxo-4-{[4-(trifluoromethyl)phenyl]amino}butanoic acid” is 1S/C11H9F3O3/c12-11(13,14)8-3-1-7(2-4-8)9(15)5-6-10(16)17/h1-4H,5-6H2,(H,16,17) . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
“4-Oxo-4-{[4-(trifluoromethyl)phenyl]amino}butanoic acid” is a powder that is stored at room temperature . It has a molecular weight of 246.19 . More specific physical and chemical properties like melting point, boiling point, etc., are not available in the current resources.Scientific Research Applications
Antibacterial Activity
4-Oxo-4-{[4-(trifluoromethyl)phenyl]amino}butanoic acid has been studied for its antibacterial properties. Novel organotin (IV) esters of this compound exhibit inhibitory effects against bacterial strains. The ligand’s multiple interactive sites contribute to its potency, affecting the environment around tin and potentially interacting with DNA .
Synthesis and Characterization
A comprehensive section on the synthetic methods used to prepare these complexes, along with their characterization techniques (physical, spectral, and analytical), would be informative.
Safety and Hazards
properties
IUPAC Name |
4-oxo-4-[4-(trifluoromethyl)anilino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO3/c12-11(13,14)7-1-3-8(4-2-7)15-9(16)5-6-10(17)18/h1-4H,5-6H2,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSISCPIVCLMNIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-4-{[4-(trifluoromethyl)phenyl]amino}butanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-methylidenecyclohexyl)-3-[4-(methylsulfanyl)phenyl]propanamide](/img/structure/B2796621.png)
![ethyl 6-bromo-5-{[(2E)-4-ethoxy-4-oxobut-2-en-1-yl]oxy}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2796622.png)
![2-(2-Chloro-6-fluorophenyl)-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2796623.png)
![2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2796624.png)







